Rovamycin

Pharmacokinetics Tissue Distribution Anti-infective

Spiramycin I (CAS 24916-50-5), the principal component of Rovamycin, is a 16-membered macrolide antibiotic that circumvents mef-gene efflux resistance rendering 14/15-membered macrolides ineffective. Its 9-hour post-antibiotic effect against S. aureus (vs. 5 h for erythromycin) and prolonged 7.7 h inflammatory-fluid half-life support extended-interval dosing models. It is the clinical standard for preventing transplacental toxoplasmosis transmission, driven by placental tissue accumulation unmatched by azithromycin. Procure for resistance-bypass studies, pharmacokinetic modeling, or veterinary streptococcal panels where Gram-negative coverage is not required.

Molecular Formula C43H74N2O14
Molecular Weight 843.1 g/mol
CAS No. 24916-50-5
Cat. No. B021755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRovamycin
CAS24916-50-5
Synonyms9-O-[(2R,5S,6R)-5-(Dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]leucomycin V;  Foromacidin A;  Spiramycin A; 
Molecular FormulaC43H74N2O14
Molecular Weight843.1 g/mol
Structural Identifiers
SMILESCC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
InChIInChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-/m1/s1
InChIKeyACTOXUHEUCPTEW-OSLILNPBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water
Soluble in most organic solvents

Rovamycin (Spiramycin CAS 24916-50-5): Baseline Characterization and Procurement-Relevant Class Identity


Rovamycin, the pharmaceutical-grade formulation of spiramycin (CAS 24916-50-5), is a 16-membered macrolide antibiotic derived from the fermentation of Streptomyces ambofaciens [1]. Unlike 14-membered macrolides such as erythromycin, spiramycin features a distinctive lactone ring structure with three appended sugars (mycaminose, forosamine, and mycarose), conferring a unique binding orientation within the bacterial 50S ribosomal subunit [2]. This natural product antibiotic exhibits a primarily bacteriostatic spectrum against Gram-positive cocci, certain Gram-negative organisms, Mycoplasma, and notably Toxoplasma gondii [3]. Its pharmaceutical use, particularly in Europe, encompasses respiratory tract infections, odontogenic infections, and critically, the prevention of transplacental toxoplasmosis transmission in pregnancy [3].

Why Macrolide Class Substitution Fails: Critical Differential Features of Rovamycin (Spiramycin) Impacting Procurement Decisions


The interchangeable use of spiramycin with other macrolides (e.g., erythromycin, azithromycin, clarithromycin) is contraindicated by substantial quantitative differences in pharmacokinetics, spectrum of activity, and resistance mechanisms. While spiramycin displays modest in vitro potency as measured by minimum inhibitory concentration (MIC) against certain staphylococci, its extended post-antibiotic effect and prolonged tissue residence fundamentally alter its in vivo performance relative to erythromycin [1]. Critically, the active efflux pump resistance mechanism (mef gene) that compromises 14- and 15-membered macrolides like erythromycin and azithromycin does not affect 16-membered macrolides such as spiramycin, preserving therapeutic utility against a distinct subset of resistant strains [2]. Furthermore, while less potent than azithromycin in acute murine toxoplasmosis models, spiramycin remains the established clinical standard for preventing congenital transmission, a niche driven by its specific safety profile and tissue distribution rather than peak serum concentration [3]. The following evidence guide quantifies these differential dimensions to inform scientifically sound selection or procurement.

Rovamycin (Spiramycin) Quantitative Evidence Guide: Head-to-Head Performance Against Key Comparators


Pharmacokinetic Differentiation: Spiramycin Exhibits Superior and Prolonged Tissue Penetration Compared to Erythromycin

In a single-dose crossover study in healthy male volunteers (n=6), spiramycin (2g oral dose) demonstrated significantly superior penetration into inflammatory fluid and a prolonged tissue elimination half-life compared to erythromycin (500mg oral dose) [1]. The percentage penetration into inflammatory fluid was 66% for spiramycin versus 54% for erythromycin, and the elimination half-life from this compartment was 7.7 hours for spiramycin compared to 2.2 hours for erythromycin [1]. This enhanced and sustained extravascular exposure occurs despite spiramycin achieving a similar Cmax (0.7 mg/L) in this fluid and having a three- to four-fold lower relative oral bioavailability [1].

Pharmacokinetics Tissue Distribution Anti-infective Macrolide

Post-Antibiotic Effect (PAE): Spiramycin Demonstrates a Markedly Prolonged Suppressive Effect on Staphylococcus aureus vs. Erythromycin

Against clinical isolates of Staphylococcus aureus, spiramycin induces a significantly longer post-antibiotic effect (PAE) than erythromycin. After a 3-hour exposure to a concentration of 4 times the MIC, the delay in regrowth was 9 hours for spiramycin compared to 5 hours for erythromycin [1]. This differential effect was corroborated in a continuous cultivation model, where the inhibitory effect of spiramycin persisted for 12 hours, whereas the effect of erythromycin was apparent for only 6 hours [1]. This occurs despite the fact that conventional MIC values for spiramycin were 16- to 32-fold higher than those for erythromycin against these strains, while the MBC difference was only 4- to 8-fold [1].

Post-Antibiotic Effect Staphylococcus aureus Macrolide Pharmacodynamics

Resistance Profile: Spiramycin (16-Membered Macrolide) Escapes the Common Efflux Pump Resistance That Affects 14- and 15-Membered Macrolides

A key differentiator for 16-membered macrolides like spiramycin is their insusceptibility to the active efflux pump resistance mechanism (encoded by mef genes) that is a major cause of resistance to 14- and 15-membered macrolides such as erythromycin and azithromycin [1]. While all macrolides can be affected by ribosomal methylation (erm genes), the efflux pump mechanism does not cause resistance to spiramycin and other 16-membered macrolides [1]. This is structurally explained by the binding orientation of the 16-membered lactone ring within the ribosomal exit tunnel, which is distinct from that of 14-membered macrolides [2].

Antimicrobial Resistance Efflux Pump Macrolide Ribosome

In Vitro Anti-Toxoplasma Activity: Azithromycin is Superior to Spiramycin by IC50, but Spiramycin Holds a Unique Clinical Niche

In an in vitro microassay using T. gondii RH tachyzoites infecting BT cells, spiramycin demonstrated an IC50 of 20.16 µg/mL, which was less potent than both erythromycin (IC50 14.38 µg/mL) and azithromycin (IC50 8.61 µg/mL) [1]. In an in vivo model of acute murine toxoplasmosis, azithromycin was considerably more active in protecting mice against death, even when spiramycin was administered at twice the dose [2]. However, spiramycin is distinguished by its established clinical use for preventing transplacental transmission of toxoplasmosis in pregnancy, a context where its favorable safety profile and ability to achieve high placental and fetal tissue concentrations are paramount [3].

Toxoplasma gondii Macrolide Parasitology IC50

Clinical Efficacy in Odontogenic Infections: Azithromycin Demonstrates Superior Clinical Cure Rates Compared to Spiramycin

A randomized clinical trial (n=60) compared a 3-day course of azithromycin (500 mg once daily) to a 7-day course of spiramycin (3,000,000 units three times daily) for the treatment of acute odontogenic infections [1]. The clinical cure rate was significantly higher in the azithromycin group (97%) compared to the spiramycin group (73%) [1]. Bacteriological assessment showed normal microflora was re-established in 67% of azithromycin patients versus 53% of spiramycin patients, and a greater incidence of resistance was found in the spiramycin group [1].

Odontogenic Infection Clinical Trial Azithromycin Macrolide

Comparative In Vitro Activity Against Neisseria gonorrhoeae: Spiramycin MIC50 is 16-Fold Higher Than Erythromycin

An in vitro study comparing the activity of several macrolides and related agents against 100 clinical isolates of Neisseria gonorrhoeae determined the minimum inhibitory concentration required to inhibit 50% of isolates (MIC50) [1]. For spiramycin, the MIC50 was 2 mg/L, which was 16-fold higher than that of erythromycin and pristinamycin, both of which had an MIC50 of 0.125 mg/L [1]. Josamycin had an intermediate MIC50 of 0.5 mg/L [1]. Notably, 100% of strains were considered sensitive to spiramycin based on established breakpoints [1].

Neisseria gonorrhoeae MIC Macrolide Antimicrobial Susceptibility

Strategic Application Scenarios for Rovamycin (Spiramycin): Data-Driven Selection Contexts


1. Prevention of Congenital Toxoplasmosis in Pregnancy (Clinical & Public Health)

Rovamycin is the established pharmaceutical of choice for preventing transplacental transmission of Toxoplasma gondii from an acutely infected mother to the fetus [5]. This application leverages its unique combination of favorable safety profile in pregnancy, high accumulation in placental tissue, and documented clinical efficacy in reducing congenital infection rates, a niche not filled by more potent in vitro alternatives like azithromycin due to differing safety and pharmacokinetic considerations [5].

2. Infections Caused by Macrolide-Resistant Gram-Positive Cocci (Where Resistance is Efflux-Mediated)

In clinical microbiology contexts where a macrolide-resistant isolate (e.g., Staphylococcus aureus, Streptococcus pneumoniae) is confirmed to possess an efflux pump resistance mechanism (mef gene) but not ribosomal methylation (erm gene), spiramycin retains therapeutic viability while 14- and 15-membered macrolides (e.g., erythromycin, azithromycin) are ineffective [5]. This resistance-bypass characteristic justifies spiramycin procurement for targeted therapy in such defined resistance epidemiology.

3. Preclinical Research Models Requiring Prolonged Post-Antibiotic Effect and Sustained Tissue Concentrations

Spiramycin is a compelling candidate for in vivo infection models where the primary pharmacodynamic driver is a prolonged post-antibiotic effect (PAE) rather than a low MIC [5]. Its demonstrated 9-hour PAE against S. aureus (vs. 5 hours for erythromycin) and its 7.7-hour elimination half-life in inflammatory fluid (vs. 2.2 hours for erythromycin) make it uniquely suitable for investigating antimicrobial regimens with extended dosing intervals or for studying the impact of sustained sub-inhibitory concentrations on bacterial virulence and resistance emergence [5][4].

4. Industrial Microbiology and Veterinary Therapeutics for Specific Pathogen Spectra

In veterinary medicine, particularly for small ruminants, spiramycin demonstrates high in vitro efficacy against streptococci, where resistance rates are low [5]. Its utility is pathogen-specific, as it is largely ineffective against Gram-negative bacilli [5]. This differentiated spectrum informs its use in industrial antibiotic susceptibility panels and targeted therapy for streptococcal mastitis in ewes, while avoiding its use in settings dominated by Gram-negative infections [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rovamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.